
5-Bromoquinazoline
Overview
Description
5-Bromoquinazoline (CAS: 958452-00-1) is a brominated derivative of quinazoline, a heterocyclic compound featuring a benzene ring fused to a pyrimidine ring. Its molecular formula is C₈H₅BrN₂, with a molecular weight of 209.04 g/mol and a purity typically exceeding 98% . It is widely utilized in organic synthesis, particularly in the preparation of imino-1,2,3-dithiazoles via reactions with 4,5-dichloro-1,2,3-dithiazolium chloride under inert conditions . The compound requires storage in a dry, sealed environment at room temperature and carries hazard warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .
Preparation Methods
Direct Bromination of Quinazoline Precursors
One classical approach to prepare 5-Bromoquinazoline involves the bromination of quinazoline or its derivatives. The quinazoline skeleton is typically constructed from anthranilic acid derivatives, followed by halogenation steps.
- Starting Materials : Anthranilic acid or 5-substituted anthranilic acids serve as precursors for quinazoline synthesis.
Synthetic Route : According to a reported method, 2,4-dichloroquinazolines are prepared from 2,4-dioxoquinazolines via reaction with phosphoryl chloride and N,N-dimethylaniline. Subsequent selective monohydrazinolysis targets the 4-chloro group, forming quinazolylhydrazines, which upon reaction with aldehydes yield hydrazonoquinazolines. Bromination of these hydrazones with bromine in the presence of sodium acetate and acetic acid leads to cyclization forming brominated quinazoline derivatives, including this compound moieties.
Reaction Conditions : Bromination typically proceeds under mild acidic conditions with controlled temperature to favor selective substitution at the 5-position.
One-Step Synthesis from 5-Bromoisatin and Ammonium Formate
A more recent and efficient method involves a one-step synthesis of this compound derivatives starting from 5-bromoisatin and ammonium formate in absolute methanol.
Procedure : 5-Bromoisatin (1.18 g) and ammonium formate (2.55 g) are refluxed in methanol for 48 hours. After reaction completion, the mixture is filtered, and the crude product is purified by column chromatography using a dichloromethane/methanol solvent system (1:1 volume ratio) to isolate the target this compound derivative.
Mechanism : The reaction involves reduction of the isatin carbonyl group to an amino group via ammonium formate, catalyzed by a palladium complex, followed by condensation and cyclization to form the quinazoline core bearing the bromine at the 5-position.
Advantages : This method is notable for its simplicity, one-step operation, and relatively high yield. It also produces compounds with promising catalytic and anticancer properties.
Bromination of Anthranilonitrile Derivatives
In the synthesis of quinazoline-related compounds, bromination of anthranilonitrile derivatives is sometimes employed as an intermediate step.
Observation : Attempts to brominate 5-nitroanthranilonitrile precursors predominantly yield 3-bromo-5-nitroanthranilonitrile rather than the desired 5-bromo derivative, indicating regioselectivity challenges in direct bromination of such substrates.
Implication : This suggests that direct bromination on certain quinazoline precursors requires careful control or alternative synthetic routes to achieve 5-bromo substitution.
Summary Table of Preparation Methods for this compound
Detailed Research Findings and Considerations
Selectivity Control : Achieving selective bromination at the 5-position on the quinazoline ring is challenging due to multiple reactive sites. Temperature control and choice of brominating agent are critical to minimize polybromination or substitution at other positions.
Catalysts and Solvents : Acidic catalysts such as sulfuric acid or acetic acid facilitate electrophilic bromination. Solvents like methanol or chlorobenzene are used depending on the method, influencing reaction rates and product isolation.
Scale-Up Potential : The method involving bromination of isoquinoline analogues demonstrates feasibility for large-scale production with yields around 59% for pure 5-bromo products after recrystallization. The one-step 5-bromoisatin method is suitable for laboratory-scale synthesis with potential for optimization.
Purification : Common purification techniques include extraction, recrystallization from solvents like heptane or hexane, and chromatographic separation to isolate high-purity this compound derivatives.
Applications : The synthesized this compound derivatives show promise as organic catalysts and anticancer agents, indicating the importance of efficient preparation methods for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of quinazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides.
- Reduced quinazoline derivatives .
Scientific Research Applications
5-Bromoquinazoline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties
Mechanism of Action
The mechanism of action of 5-Bromoquinazoline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, certain this compound derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Isomers of Bromoquinazoline
The position of the bromine substituent on the quinazoline backbone significantly influences physicochemical properties and reactivity. Below is a comparative analysis of 5-bromoquinazoline and its positional isomers:
Key Findings :
- This compound exhibits distinct reactivity in cyclization reactions due to the electron-withdrawing effect of the bromine atom at position 5, facilitating nucleophilic substitutions .
- 4-Bromoquinazoline is more commonly used in pharmaceutical research due to its alignment with the pharmacophore of EGFR inhibitors .
Comparison with Related Brominated Heterocycles
Quinoline Derivatives
- 5-Bromoquinoline (CAS: 877-42-9): A monocyclic analog with one nitrogen atom. Its hydrochloride derivative (CAS: 122759-89-1) shows high structural similarity (0.96) to this compound but lacks the second nitrogen, reducing hydrogen-bonding capacity in drug design .
Isoquinoline Derivatives
- 5-Bromoisoquinoline (CAS: 34784-04-8): Used in metalation reactions to synthesize 6-aminoisoquinoline, a challenging intermediate in alkaloid synthesis. The isoquinoline scaffold’s nitrogen position confers distinct electronic properties compared to quinazoline .
Quinoxaline Derivatives
- 5-Bromo-6-aminoquinoxaline (CAS: 50358-63-9): Features adjacent nitrogen atoms, enhancing its utility in coordination chemistry. Its bromine at position 5 enables regioselective functionalization, similar to this compound .
Biological Activity
5-Bromoquinazoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by a bromine atom at the 5-position of the quinazoline ring, which is a bicyclic structure containing two nitrogen atoms. The synthesis of various derivatives of quinazoline, including 5-bromo variants, has been reported to enhance biological activity through structural modifications.
Pharmacological Activities
The pharmacological activities of this compound and its derivatives include:
- Anticancer Activity : Quinazoline derivatives are known for their ability to inhibit the growth of cancer cells. For instance, a study demonstrated that compounds derived from 6-bromoquinazoline exhibited significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer) with IC50 values ranging from 2.3 to 176.5 μM .
- Anti-inflammatory Effects : Certain quinazoline derivatives have shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A specific derivative displayed considerable inhibition of carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Properties : The antimicrobial activity of quinazoline derivatives has also been explored. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have indicated that modifications in the side chains can enhance antibacterial potency .
Case Study 1: Anticancer Activity
A recent study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including this compound. The most active compound (designated as 6n) exhibited IC50 values of 5.9 μM against A549 cells, significantly outperforming standard chemotherapeutics like Cisplatin (IC50 = 15.37 μM) . The study further elucidated that compound 6n induced apoptosis in a dose-dependent manner and caused cell cycle arrest in the S-phase.
Case Study 2: Anti-inflammatory Activity
In another investigation, a group of quinazolinone derivatives was synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced hind paw edema model. Compounds showed varying degrees of inhibition with some achieving up to 74% potency compared to ibuprofen . This highlights the potential of these compounds in developing new anti-inflammatory medications.
Comparative Table of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which play crucial roles in signaling pathways that regulate cell proliferation and survival.
- Cell Cycle Arrest : Specific compounds induce cell cycle arrest at various phases, particularly the S-phase, thereby preventing cancer cell proliferation.
- Cytokine Modulation : Anti-inflammatory activities are mediated through the suppression of pro-inflammatory cytokines, contributing to reduced inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromoquinazoline, and how can purity be confirmed?
The synthesis of this compound typically involves halogenation of quinazoline precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 80°C). Purity confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR to verify structural integrity and substitution patterns.
- HPLC-MS (≥95% purity threshold) to assess chemical homogeneity.
- Elemental analysis for empirical formula validation. Experimental protocols should be documented in detail, including reagent stoichiometry and reaction monitoring (TLC), to ensure reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key methods include:
- NMR spectroscopy to confirm bromine substitution at the 5-position and identify regioisomeric byproducts.
- IR spectroscopy to detect functional groups (e.g., C-Br stretches at ~500 cm⁻¹).
- X-ray crystallography for unambiguous structural elucidation of novel derivatives.
- High-resolution mass spectrometry (HRMS) for molecular weight validation. Consistent reporting of spectral data is critical for cross-study comparisons .
Q. What in vitro assays are commonly used to assess the kinase inhibitory activity of this compound compounds?
Standard assays include:
- Kinase inhibition profiling using recombinant enzymes (e.g., EGFR, VEGFR) with ATP-competitive fluorescence polarization assays.
- Dose-response studies to calculate IC₅₀ values, requiring triplicate experiments and positive/negative controls (e.g., staurosporine as a pan-kinase inhibitor).
- Cellular assays (e.g., MTT for cytotoxicity) to differentiate target-specific effects from off-target toxicity. Statistical validation (e.g., ANOVA) is mandatory to ensure data robustness .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound derivatives to improve yield?
Systematic optimization strategies include:
- Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and identify synergistic effects.
- Microwave-assisted synthesis to reduce reaction times and minimize decomposition.
- In situ monitoring (e.g., ReactIR) to track intermediate formation and adjust conditions dynamically. Post-reaction workup (e.g., column chromatography gradients) should be tailored to isolate polar byproducts .
Q. How to resolve discrepancies in reported biological activities of this compound analogs?
Contradictions often arise from methodological variability. Mitigation steps:
- Meta-analysis of published IC₅₀ values, accounting for assay differences (e.g., ATP concentrations, enzyme isoforms).
- Docking studies to correlate structural variations (e.g., substituent electronegativity) with activity trends.
- Independent replication of key studies under standardized protocols. Transparent reporting of experimental parameters (e.g., buffer pH, incubation time) is essential for cross-validation .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
Advanced methods include:
- Molecular dynamics simulations to model ligand-protein interactions over microsecond timescales.
- Free-energy perturbation (FEP) calculations to quantify binding energy contributions of specific substituents.
- Pharmacophore modeling to identify critical interaction motifs (e.g., hydrogen bonds with kinase hinge regions). Validation against crystallographic data (e.g., PDB entries) is recommended to refine predictive accuracy .
Q. Methodological Considerations
- Literature Search : Use specialized databases (e.g., SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND kinase inhibition NOT industrial") to filter non-academic sources .
- Data Integrity : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid overgeneralization .
- Ethical Reporting : Disclose synthetic yields, characterization data, and statistical analyses comprehensively to support reproducibility .
Properties
IUPAC Name |
5-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQNFOPKXLQOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669695 | |
Record name | 5-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-00-1 | |
Record name | 5-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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